
n-Hexylsuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Hexylsuccinimide is an organic compound that belongs to the class of succinimides It is characterized by a hexyl group attached to the nitrogen atom of the succinimide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Hexylsuccinimide can be synthesized through the reaction of succinic anhydride with hexylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Large-scale production may also incorporate automated systems for monitoring and controlling the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
n-Hexylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding succinimide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted succinimides, amine derivatives, and oxidized succinimide compounds.
Applications De Recherche Scientifique
n-Hexylsuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticonvulsant and anti-inflammatory effects.
Industry: It is employed in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of n-Hexylsuccinimide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, this compound may modulate signaling pathways and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinimide: A simpler analog without the hexyl group.
N-Hydroxysuccinimide: Contains a hydroxyl group attached to the nitrogen atom.
N-Bromosuccinimide: Contains a bromine atom attached to the nitrogen atom.
Uniqueness
n-Hexylsuccinimide is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
75719-23-2 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
1-hexylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h2-8H2,1H3 |
Clé InChI |
LWADJABMRCABIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)
![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
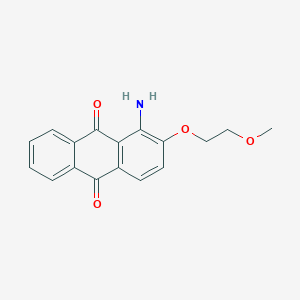
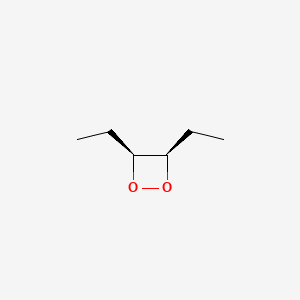
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

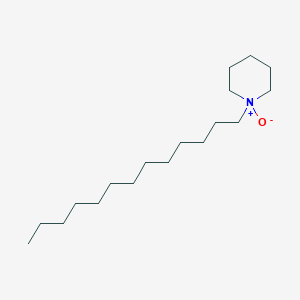
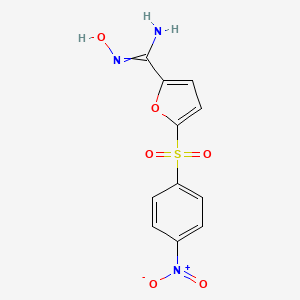
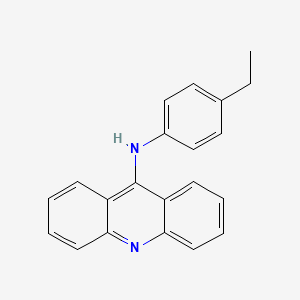
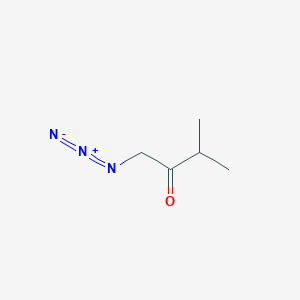
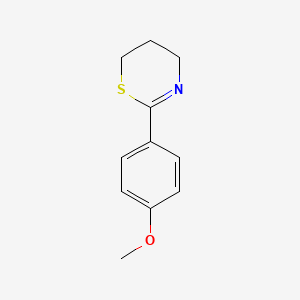
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
